Lithium triisopropoxy(6-(trifluoromethyl)pyridin-2-yl)borate
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Overview
Description
Lithium triisopropoxy(6-(trifluoromethyl)pyridin-2-yl)borate is a chemical compound with the molecular formula C15H24BF3LiNO3 and a molecular weight of 341.11 g/mol. This compound is known for its unique structure, which includes a borate group, a pyridine ring substituted with a trifluoromethyl group, and lithium ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium triisopropoxy(6-(trifluoromethyl)pyridin-2-yl)borate typically involves the reaction of 6-(trifluoromethyl)pyridin-2-ylboronic acid with lithium triisopropoxide under specific conditions. The reaction is usually carried out in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process would be optimized to minimize waste and maximize efficiency, often involving continuous flow reactors or other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
Lithium triisopropoxy(6-(trifluoromethyl)pyridin-2-yl)borate can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form different oxidation states of the borate group.
Reduction: : Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: : Substitution reactions can occur at the pyridine ring or the borate group, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions can include oxidized or reduced forms of the compound, as well as substituted derivatives with different functional groups attached to the pyridine ring or borate group.
Scientific Research Applications
Lithium triisopropoxy(6-(trifluoromethyl)pyridin-2-yl)borate has several scientific research applications, including:
Chemistry: : Used as a reagent in organic synthesis and catalysis.
Biology: : Studied for its potential biological activity and interactions with biomolecules.
Medicine: : Investigated for its therapeutic potential in various medical applications.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Lithium triisopropoxy(6-(trifluoromethyl)pyridin-2-yl)borate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to metal ions or enzymes, and influencing their activity. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Lithium triisopropoxy(6-(trifluoromethyl)pyridin-2-yl)borate can be compared with other similar compounds, such as:
Lithium diisopropylamide (LDA)
Lithium hexamethyldisilazide (LiHMDS)
Lithium bis(trimethylsilyl)amide (LiTMS)
These compounds share similarities in their use as strong bases and reagents in organic synthesis, but they differ in their specific structures and reactivity profiles. This compound is unique due to its trifluoromethyl group, which imparts distinct chemical properties.
Properties
IUPAC Name |
lithium;tri(propan-2-yloxy)-[6-(trifluoromethyl)pyridin-2-yl]boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BF3NO3.Li/c1-10(2)21-16(22-11(3)4,23-12(5)6)14-9-7-8-13(20-14)15(17,18)19;/h7-12H,1-6H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXKBFDDKINTIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=NC(=CC=C1)C(F)(F)F)(OC(C)C)(OC(C)C)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BF3LiNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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